NQO2 Inhibitory Potency Compared to the Most Potent Series Analog (Ammosamide B Derivative)
3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CHEMBL1945625) exhibits an IC50 of 1,800 nM against human NQO2, which is significantly weaker than the most potent inhibitor identified in the same study, a methylated ammosamide B derivative (CHEMBL1945729) with an IC50 of 4.1 nM [1]. This represents a ~439-fold difference in potency, confirming the compound occupies a mid-range activity tier within the series [1].
| Evidence Dimension | NQO2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,800 nM |
| Comparator Or Baseline | 8-N-methylammosamide B derivative (CHEMBL1945729), IC50 = 4.1 nM |
| Quantified Difference | Target compound is ~439-fold less potent |
| Conditions | Human NQO2 cell-free enzymatic assay using NMeH as substrate, measured by MTT assay [1] |
Why This Matters
Defines the potency rank of the target compound within the same assay, enabling researchers to select it as a mid-potency control or scaffold for optimization rather than as a lead potency candidate.
- [1] Reddy, P.V.; Jensen, K.C.; Mesecar, A.D.; Fanwick, P.E.; Cushman, M. Design, synthesis, and biological evaluation of potent quinoline and pyrroloquinoline ammosamide analogues as inhibitors of quinone reductase 2. J. Med. Chem. 2012, 55, 367-377. View Source
